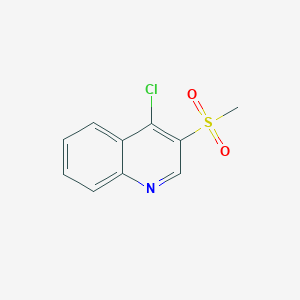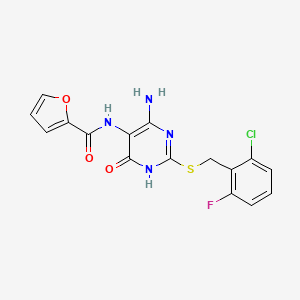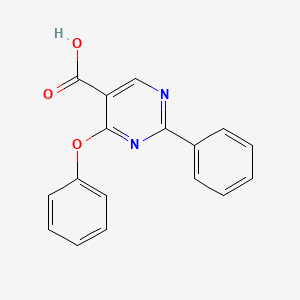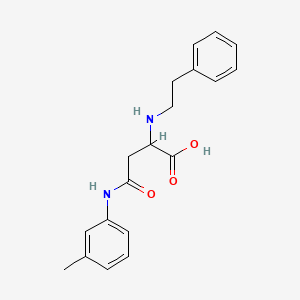![molecular formula C13H15NOS2 B2750810 N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide CAS No. 2034564-03-7](/img/structure/B2750810.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, also known as propionamide, is an organic compound with the chemical formula CH3CH2C=O(NH2). It is the amide of propanoic acid and is a mono-substituted amide .
Synthesis Analysis
Propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate .Molecular Structure Analysis
The molecular structure of propanamide consists of a carbonyl group (C=O) and an amide group (NH2) attached to a two-carbon chain .Chemical Reactions Analysis
Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas .Physical and Chemical Properties Analysis
Propanamide is a yellow liquid with a molar mass of 73.095 g/mol. It has a density of 1.042 g/mL, a melting point of 80 °C, and a boiling point of 213 °C. It is very soluble in water .Applications De Recherche Scientifique
Molecular Structure Analysis Techniques
Studies on thioamide derivatives, like the one conducted by Prasanth et al. (2015), use X-ray diffraction, proton NMR (1H NMR), Fourier Transform Infra-Red (FT-IR), and Fourier Transform Raman (FT-Raman) spectra to analyze molecular structures. These techniques can elucidate the conformation and electronic properties of compounds, potentially applicable to studying "N-(2-([2,3'-bithiophene]-5-yl)ethyl)propionamide" (Prasanth et al., 2015).
Anticancer Compound Synthesis and Evaluation
Ravinaik et al. (2021) designed and synthesized a series of benzamides to evaluate their anticancer activity. The methodologies for synthesis, compound design, and anticancer evaluation could provide a framework for exploring the therapeutic potentials of "N-(2-([2,3'-bithiophene]-5-yl)ethyl)propionamide" (Ravinaik et al., 2021).
Arylation and Alkenylation Techniques
Ilies et al. (2017) discussed an iron/zinc-co-catalyzed method for arylation and alkenylation of propionamides. This method could be adapted for functionalization or modification of "N-(2-([2,3'-bithiophene]-5-yl)ethyl)propionamide" to enhance its properties or for specific applications (Ilies et al., 2017).
Electrochromic Material Development
Hu et al. (2014) synthesized amino acid-functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives with excellent electrochromic performances. Such innovative materials could offer insights into developing novel applications for "N-(2-([2,3'-bithiophene]-5-yl)ethyl)propionamide" in electrochromic devices or optical displays (Hu et al., 2014).
Conformational Structure Studies
Research on the conformational structure of similar compounds, such as N-methylpropionamide, by Loevy et al. (1978), using NMR shift reagents and IR studies, can provide valuable information on the preferred conformations and structural dynamics of related propionamides. This knowledge could be beneficial for understanding the behavior of "N-(2-([2,3'-bithiophene]-5-yl)ethyl)propionamide" in various environments (Loevy et al., 1978).
Safety and Hazards
While specific safety data for “N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide” is not available, general precautions for handling similar compounds include avoiding inhalation, ingestion, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-2-13(15)14-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGDVDKFENAJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC=C(S1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2750727.png)


![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)
![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)


